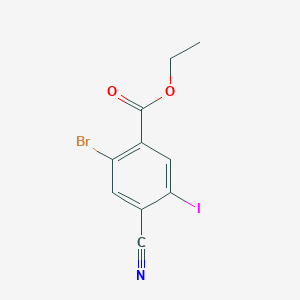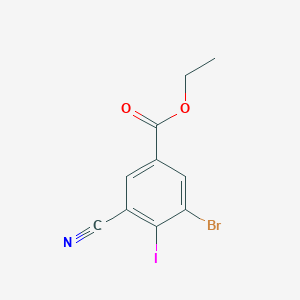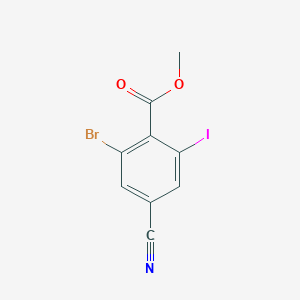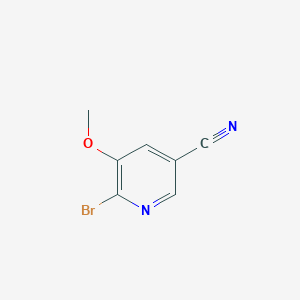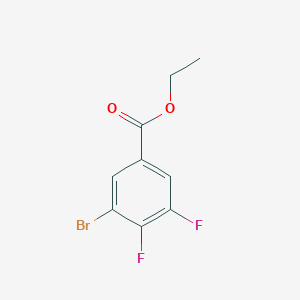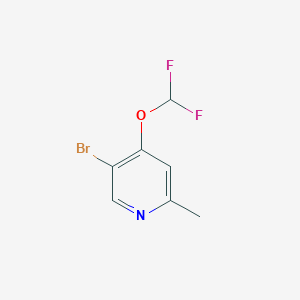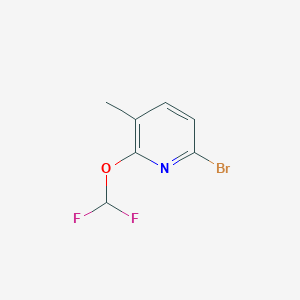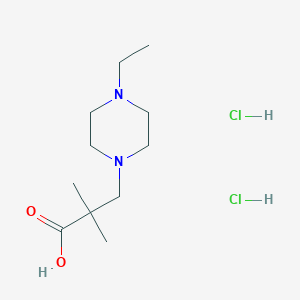![molecular formula C6H7NS B1412658 1-Isothiocyanatobicyclo[1.1.1]pentane CAS No. 2187435-29-4](/img/structure/B1412658.png)
1-Isothiocyanatobicyclo[1.1.1]pentane
Vue d'ensemble
Description
1-Isothiocyanatobicyclo[1.1.1]pentane is a chemical compound with the molecular formula C6H7NS and a molecular weight of 125.19 . It belongs to the family of bicyclic compounds, which are characterized by containing at least one 2-ring structure. It is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
Bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in drug design . A versatile platform for the synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes to potentially mimic ortho/meta-substituted arenes has been developed . The syntheses of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C6H7NS/c8-4-7-6-1-5(2-6)3-6/h5H,1-3H2 .Chemical Reactions Analysis
Bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in drug design . They confer various beneficial properties compared with their aromatic “parents,” and BCPs featuring a wide array of bridgehead substituents can now be accessed by an equivalent variety of methods .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions .Applications De Recherche Scientifique
Rods et rotors moléculaires
Les dérivés de BCP ont été utilisés comme des rods et des rotors moléculaires en science des matériaux en raison de leur structure rigide et symétrique .
Unités de liaison supramoléculaires
Leur application en tant qu'unités de liaison supramoléculaires a été étudiée, ce qui pourrait impliquer leur utilisation dans la construction d'assemblages moléculaires plus grands .
Cristaux liquides
Les dérivés de BCP ont été utilisés dans le développement de cristaux liquides, qui sont essentiels pour les technologies d'affichage .
Capteurs FRET
Ils ont également trouvé une application dans les capteurs FRET, qui sont importants en recherche biologique pour étudier les interactions moléculaires .
Structures métallo-organiques
Les dérivés de BCP contribuent à la construction de structures métallo-organiques (MOF), qui ont diverses applications, notamment le stockage et la séparation des gaz .
Mécanisme D'action
Target of Action
The specific targets of 1-Isothiocyanatobicyclo[11Isothiocyanates, a group of compounds to which 1-isothiocyanatobicyclo[111]pentane belongs, are known to have various biological activities, including anticancer, antioxidant, and anti-inflammatory effects .
Biochemical Pathways
The specific biochemical pathways affected by 1-Isothiocyanatobicyclo[11Isothiocyanates in general are involved in various biochemical pathways related to detoxification, apoptosis, and cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Isothiocyanatobicyclo[11Isothiocyanates are generally well absorbed and can be distributed throughout the body .
Result of Action
The molecular and cellular effects of 1-Isothiocyanatobicyclo[11Isothiocyanates have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Isothiocyanatobicyclo[11Factors such as ph, temperature, and presence of other compounds can affect the stability and activity of isothiocyanates .
Safety and Hazards
The safety information for 1-Isothiocyanatobicyclo[1.1.1]pentane indicates that it is dangerous. The hazard statements include H314-H335-H302+H312+H332, suggesting that it can cause severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .
Analyse Biochimique
Biochemical Properties
1-Isothiocyanatobicyclo[1.1.1]pentane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. For instance, it has been observed to interact with certain oxidoreductases, which are crucial for cellular redox balance. The nature of these interactions often involves covalent binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the covalent binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. This compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of various metabolites. These metabolites can have different biological activities, potentially influencing the overall effects of the compound. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle. By modulating these pathways, this compound can alter cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
1-isothiocyanatobicyclo[1.1.1]pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c8-4-7-6-1-5(2-6)3-6/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUZHKMHCUQIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


